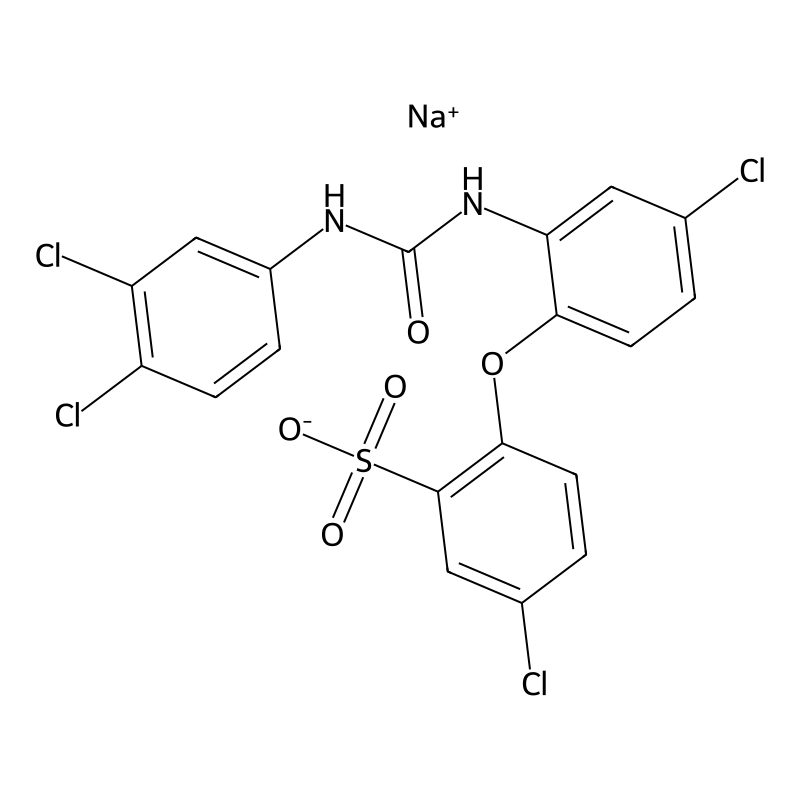

Sulcofuron-sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mode of Action Studies:

Sulcofuron-sodium disrupts plant growth by inhibiting acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids (BCAAs) essential for plant growth and development [1]. Research studies utilize Sulcofuron-sodium to investigate the ALS pathway and its role in plant physiology. Scientists can employ radiolabeled Sulcofuron-sodium to track its movement and binding within plants, gaining insights into herbicide uptake and resistance mechanisms [2].

- Source: [1] Sulfonylurea Herbicide Mode of Action: Inhibition of Acetolactate Synthase.

- Source: [2] Uptake, translocation, and metabolism of [14C]sulcofuron in corn.

Herbicide Resistance Research:

The widespread use of Sulcofuron-sodium has led to the emergence of herbicide-resistant weeds. Research studies employ Sulcofuron-sodium to identify and characterize these resistant weeds. Scientists can use Sulcofuron-sodium selection pressure to induce resistance in weed populations in controlled laboratory settings. This allows researchers to study the genetic and physiological basis of resistance, aiding in the development of new weed control strategies [3].

Environmental Fate Studies:

Understanding the environmental fate of Sulcofuron-sodium is crucial for assessing its potential impact on ecosystems. Research studies investigate the degradation, persistence, and movement of Sulcofuron-sodium in soil and water. Scientists can use radiolabeled Sulcofuron-sodium to track its breakdown products and assess its potential for groundwater contamination [4].

Weed Control Efficacy Studies:

Field research studies evaluate the effectiveness of Sulcofuron-sodium in controlling specific weeds or weed populations. These studies assess factors like application timing, dosage, and interaction with other herbicides to optimize weed control strategies for various crops [5].

Sulcofuron-sodium is a chemical compound characterized by its complex structure, which includes multiple functional groups. Its chemical formula is . This compound appears as a white powder and has a melting point ranging from 200 to 205 degrees Celsius. It is soluble in boiling water and is generally tasteless . Sulcofuron-sodium is primarily recognized for its role as a herbicide, particularly in the control of various weed species in agricultural settings.

Sulcofuron-sodium acts as an insecticide by inhibiting the enzyme acetolactate synthase (ALS) in susceptible insects []. ALS is a critical enzyme involved in the biosynthesis of branched-chain amino acids, essential for insect growth and development. Inhibition of ALS disrupts amino acid synthesis, leading to insect death [].

Sulcofuron-sodium exhibits significant biological activity, particularly as a herbicide. It functions by inhibiting specific enzymes involved in plant growth, thereby preventing the proliferation of targeted weed species. The mechanism of action typically involves interference with the biosynthesis of amino acids essential for plant development. Studies have shown that this compound can effectively reduce weed populations without adversely affecting crop yields when applied correctly .

The synthesis of sulcofuron-sodium typically involves multi-step organic synthesis techniques. Although specific synthetic routes are not fully detailed in the available literature, it is known that the process may include:

- Formation of key intermediates: This often involves reactions between chlorinated aromatic compounds and sulfonyl chlorides.

- Coupling reactions: These may involve coupling agents to form the final product.

- Neutralization: The final step usually includes neutralizing acidic by-products to yield sulcofuron-sodium in its sodium salt form .

Sulcofuron-sodium is primarily used as a herbicide in agricultural practices. Its applications include:

- Weed control: Effective against a variety of broadleaf and grassy weeds.

- Crop protection: Used in conjunction with various crops to enhance yield by minimizing competition from unwanted vegetation.

- Research: Employed in studies related to plant biology and herbicide resistance mechanisms .

Interaction studies involving sulcofuron-sodium focus on its effects on both target and non-target organisms. Research indicates that it selectively inhibits weed species while demonstrating low toxicity to beneficial plants and microorganisms at recommended application rates. Additionally, studies have explored its interactions with soil microorganisms, revealing that it may influence microbial community structures depending on concentration and exposure time .

Sulcofuron-sodium shares similarities with several other herbicides and chemical compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Glyphosate | Aromatic components | Broad-spectrum herbicide; targets specific enzyme pathway (EPSPS) |

| Trifluralin | Aromatic components | Pre-emergent herbicide; inhibits cell division |

| Imazapyr | Aromatic components | Systemic herbicide; inhibits branched-chain amino acid synthesis |

| Pendimethalin | Aromatic components | Pre-emergent herbicide; disrupts mitosis |

Sulcofuron-sodium is unique due to its specific mode of action targeting amino acid biosynthesis pathways, distinguishing it from glyphosate and others that target different enzymatic processes .

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant